3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
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Overview
Description
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18BrCl2NO It is a piperidine derivative that contains both bromine and chlorine atoms attached to a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorophenol and 2-chloroethylamine.
Ether Formation: The 4-bromo-2-chlorophenol is reacted with 2-chloroethylamine in the presence of a base, such as potassium carbonate, to form the intermediate 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]amine.
Piperidine Formation: The intermediate is then reacted with piperidine under reflux conditions to form the final product, 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the piperidine ring to a more saturated form.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenoxyethyl derivatives.
Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.
Reduction: Formation of dehalogenated piperidine derivatives.
Scientific Research Applications
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of halogenated phenoxyethyl derivatives with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of their activity. The phenoxyethyl group may also play a role in the compound’s overall pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]amine hydrochloride
- 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]morpholine hydrochloride
- 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine hydrochloride
Uniqueness
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific combination of a piperidine ring with a halogenated phenoxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization, enhancing its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCQZFZTYVDDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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